molecular formula C18H23N7O B7005119 N-[bis(1-methylimidazol-2-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxamide

N-[bis(1-methylimidazol-2-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxamide

Cat. No.: B7005119
M. Wt: 353.4 g/mol
InChI Key: KXSHCVPWPDSTDU-UHFFFAOYSA-N
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Description

N-[bis(1-methylimidazol-2-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxamide is a complex organic compound featuring a unique structure that combines imidazole and indazole moieties

Properties

IUPAC Name

N-[bis(1-methylimidazol-2-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O/c1-11-8-12-10-21-23-14(12)13(9-11)18(26)22-15(16-19-4-6-24(16)2)17-20-5-7-25(17)3/h4-7,10-11,13,15H,8-9H2,1-3H3,(H,21,23)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSHCVPWPDSTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(C1)C=NN2)C(=O)NC(C3=NC=CN3C)C4=NC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(1-methylimidazol-2-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxamide typically involves the condensation of 1-methylimidazole derivatives with appropriate indazole precursors. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[bis(1-methylimidazol-2-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. Typical reaction conditions involve moderate temperatures (25-80°C) and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, reduced indazole compounds, and oxidized forms of the original compound .

Mechanism of Action

The mechanism of action of N-[bis(1-methylimidazol-2-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxamide involves its ability to coordinate with metal ions through its imidazole and indazole moieties. This coordination can influence various molecular targets and pathways, including enzyme activity modulation and metal ion transport .

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